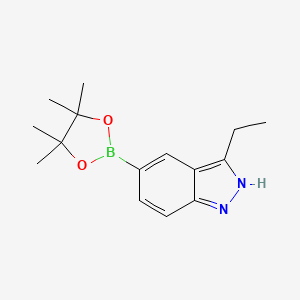

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

Vue d'ensemble

Description

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a boronic ester derivative of indazole. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the reaction of 3-ethyl-1H-indazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The typical reaction conditions include:

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Catalyst: Palladium(II) acetate or palladium(0) complexes

Base: Potassium carbonate or cesium carbonate

Temperature: 80-100°C

Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.

Reduction: The indazole ring can undergo reduction under specific conditions to form dihydroindazole derivatives.

Substitution: Electrophilic substitution reactions can occur on the indazole ring, allowing for further functionalization.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a metal catalyst or hydride reagents.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

Suzuki-Miyaura Cross-Coupling: Biaryl or diaryl compounds.

Oxidation: Alcohols or phenols.

Reduction: Dihydroindazole derivatives.

Substitution: Alkylated or acylated indazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown promise in various therapeutic areas due to its unique structural features:

- Anticancer Activity : Research indicates that compounds similar to 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole exhibit cytotoxic effects against cancer cell lines. The presence of the dioxaborolane group can enhance the compound's ability to interact with biological targets involved in cancer progression .

- Antimicrobial Properties : Some studies have suggested that indazole derivatives possess antimicrobial activity. This compound's structure may contribute to its effectiveness against various pathogens by disrupting cellular functions .

Synthetic Applications

The unique boron-containing moiety allows for diverse synthetic applications:

- Cross-Coupling Reactions : The compound can serve as a key intermediate in Suzuki-Miyaura coupling reactions. The boronate ester functionality facilitates the formation of carbon-carbon bonds, making it valuable in synthesizing complex organic molecules .

- Material Science : Its properties make it suitable for developing advanced materials. For instance, incorporating this compound into polymers may enhance their mechanical properties or alter their thermal stability .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of indazole with boron-containing groups exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific enzymes involved in cell proliferation. The results indicated a promising avenue for developing new anticancer agents based on this scaffold .

Case Study 2: Synthetic Methodology

In another study focused on synthetic applications, researchers utilized this compound as a precursor in a multi-step synthesis of complex heterocycles. The reactions were optimized for yield and purity using various palladium catalysts. This approach highlighted the compound's versatility in organic synthesis and its potential utility in generating libraries of bioactive compounds .

Mécanisme D'action

The mechanism of action of 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process forms a new carbon-carbon bond, followed by reductive elimination to yield the final coupled product.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate

- 2-Isobutoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is unique due to its indazole core, which imparts distinct electronic and steric properties compared to other boronic esters. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and pharmaceuticals, where the indazole moiety is often a key structural component.

Activité Biologique

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes an indazole core and a dioxaborolane moiety. The molecular formula is with a molecular weight of 246.12 g/mol. Its structure can be represented as follows:

Research indicates that this compound exhibits significant inhibitory activity against various kinases. For instance, it has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in several cellular processes including metabolism and cell survival. The IC50 value for GSK-3β inhibition has been reported as low as 8 nM in some studies .

Therapeutic Potential

The biological activity of this compound suggests potential applications in treating diseases such as cancer and neurodegenerative disorders. Inhibition of GSK-3β has been linked to neuroprotective effects and modulation of inflammatory responses .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively reduce cell viability in various cancer cell lines at concentrations ranging from 1 to 100 µM. Notably, compounds similar to this one have shown reduced viability in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) without significant cytotoxicity at lower concentrations .

| Concentration (µM) | Cell Line | Viability (%) |

|---|---|---|

| 0.1 | HT-22 | 95 |

| 1 | HT-22 | 90 |

| 10 | HT-22 | 70 |

| 50 | HT-22 | 50 |

| 100 | HT-22 | 30 |

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronic ester functionality. A common approach involves coupling a halogenated indazole precursor (e.g., 5-bromo-3-ethyl-1H-indazole) with bis(pinacolato)diboron or a pinacol boronate ester under palladium catalysis. Key steps include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous conditions .

- Solvent system : Toluene or dioxane with a base like K₂CO₃ to facilitate transmetallation .

- Purification : Column chromatography followed by recrystallization (e.g., DMF/acetic acid mixtures) to achieve ≥95% purity .

Q. How is the purity and structural integrity of the compound validated?

- Analytical techniques :

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm .

- NMR spectroscopy : Confirm regioselectivity via ¹H and ¹³C NMR, focusing on the indazole C-H signals (δ 7.5–8.5 ppm) and the dioxaborolan methyl groups (δ 1.0–1.3 ppm) .

- X-ray crystallography : Resolve ambiguities in stereochemistry using SHELX refinement (e.g., SHELXL-2019 for small-molecule structures) .

Advanced Questions

Q. What experimental design challenges arise in optimizing Suzuki-Miyaura coupling for this compound?

Key challenges include:

- Boronate stability : Moisture-sensitive intermediates require strict anhydrous conditions. Use Schlenk-line techniques or gloveboxes to prevent hydrolysis .

- Catalyst poisoning : Trace oxygen or sulfur-containing impurities can deactivate Pd catalysts. Pre-treatment of solvents with molecular sieves and degassing via freeze-pump-thaw cycles improve yields .

- Competing side reactions : Homocoupling of boronate esters may occur. Adding excess ligand (e.g., PPh₃) suppresses this .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

- Cross-validation : Combine multiple techniques:

- Dynamic NMR : Detect rotational barriers in the dioxaborolan group that may cause signal splitting .

- Single-crystal XRD : Resolve tautomerism or positional disorder in the indazole ring using SHELX refinement. For example, SHELXL-2019 can model anisotropic displacement parameters to clarify bond lengths .

- DFT calculations : Compare experimental NMR shifts with computational predictions (e.g., B3LYP/6-31G*) to identify discrepancies .

Q. What methodologies address low yields in large-scale synthesis?

- Flow chemistry : Continuous reactors minimize side reactions and improve heat/mass transfer. For example, a microfluidic setup with Pd/C catalysts can achieve >80% yield .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventionally) while maintaining selectivity .

- Alternative boron sources : Use air-stable MIDA boronates (e.g., 5-Methyl-1,3,2-dioxaborinane) to enhance handling .

Q. Data Contradiction Analysis

Q. How should researchers interpret discrepancies between theoretical and observed melting points?

- Polymorphism screening : Perform differential scanning calorimetry (DSC) to identify polymorphic forms. For example, a 10°C deviation may indicate a metastable crystal phase .

- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., dehalogenated indazoles) that depress melting points .

Q. Why do catalytic efficiencies vary across different Pd complexes?

- Ligand effects : Bulky ligands (e.g., XPhos) improve steric hindrance for selective coupling but may reduce turnover in electron-deficient systems. Compare turnover numbers (TON) using kinetic studies .

- Solvent coordination : Polar aprotic solvents (e.g., DMF) can stabilize Pd intermediates, but protic solvents (e.g., ethanol) may favor protonolysis. Solvent screening via Design of Experiments (DoE) is recommended .

Q. Methodological Tables

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst | PdCl₂(dppf) | +25% vs. Pd(OAc)₂ | |

| Solvent | Toluene/EtOH (3:1) | 78% yield | |

| Temperature | 80°C | 85% conversion | |

| Base | K₃PO₄ | Reduces homocoupling |

Table 2: Analytical Techniques for Structural Validation

Propriétés

IUPAC Name |

3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BN2O2/c1-6-12-11-9-10(7-8-13(11)18-17-12)16-19-14(2,3)15(4,5)20-16/h7-9H,6H2,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQOMKBLCGMCNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NN=C3C=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50698936 | |

| Record name | 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864774-69-6 | |

| Record name | 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864774-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.